Pyruvaldehyde bis(thiosemicarbazone)
Overview
Description
Pyruvaldehyde bis(thiosemicarbazone) is a compound that has been studied for its potential in inhibiting tumors . It contains a total of 22 bonds, including 12 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 urea (-thio) derivatives, and 2 hydrazones .
Synthesis Analysis
Thiosemicarbazones are synthesized through the addition-elimination reaction of thiosemicarbazide with acetone or aldehydes . This synthesis can be conducted in situ with common halogen bond donors .Molecular Structure Analysis
The molecular structure of Pyruvaldehyde bis(thiosemicarbazone) includes a total of 22 bonds. There are 12 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 2 urea (-thio) derivatives, and 2 hydrazones .Chemical Reactions Analysis
Thiosemicarbazone-based organocatalysis has been demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection .Physical and Chemical Properties Analysis
Pyruvaldehyde bis(thiosemicarbazone) forms stable, neutral complexes with Cu (II), acting as tetradentate ligands . These complexes possess fascinating biological activity .Scientific Research Applications
Spectral and Structural Studies
Pyruvaldehyde bis(thiosemicarbazone) and its complexes have been extensively studied for their structural and spectral properties. For example, the copper(II) and nickel(II) complexes of this compound have been characterized using various spectroscopic techniques. These complexes exhibit square-planar N2S2 coordination, indicating their potential in material sciences and coordination chemistry (Ackerman et al., 1999).
Radiopharmaceutical Development
Mixed bis(thiosemicarbazone) ligands, including those based on pyruvaldehyde, have been synthesized and evaluated for use in radiopharmaceuticals, particularly in the development of copper-labeled compounds for positron emission tomography (PET) imaging (Lim et al., 1997). This application is significant in medical imaging and diagnostics.
Antitumor Activity
The antitumor activity of pyruvaldehyde bis(thiosemicarbazone) has been studied in various cancer models. Research indicates that this compound, especially when combined with copper sulfate, shows cancerostatic activity in multiple tumor systems (Cappuccino et al., 1967). This suggests its potential use in chemotherapy or as a lead compound for developing new anticancer drugs.
Gender-Specific Antitumor Effects
There is evidence of sex-linked differences in the tumor-inhibitory effect of pyruvaldehyde bis(thiosemicarbazone). Studies have shown that the compound's antitumor activity varies between male and female subjects, with a more pronounced effect in males. This finding opens up possibilities for gender-specific cancer therapies (Cappuccino et al., 1967).
Cobalt(III) Complexes for Anticancer Potential
Cobalt(III) complexes of bis(thiosemicarbazones), including pyruvaldehyde bis(thiosemicarbazone), have been synthesized and characterized for their potential in anticancer treatments. These complexes show significant cytotoxicity and cellular uptake in cancer cells, highlighting their potential as novel anticancer agents (King et al., 2017).
Development of Diagnostic Imaging Agents
Pyruvaldehyde bis(thiosemicarbazone) complexes have been explored asagents for diagnostic imaging, particularly with positron emission tomography (PET). Studies have investigated the use of these complexes, labeled with short-lived copper-62, for evaluating myocardial and cerebral blood flow, which can be critical in diagnosing various cardiovascular and neurological disorders (Green, 1997).
Synthesis and Evaluation for PET Imaging
The synthesis and evaluation of copper radiopharmaceuticals using mixed bis(thiosemicarbazone) ligands, derived from pyruvaldehyde, have been studied for their potential in PET imaging. These compounds have shown significant uptake in the brain and heart in rat models, suggesting their use in imaging regional tissue perfusion (Ackerman et al., 1999).
Research in Binding and Interactions
Studies on copper(II) bis(thiosemicarbazone) complexes, including those derived from pyruvaldehyde, have provided insights into their binding properties with serum albumin. This research is significant in understanding the pharmacokinetics and biodistribution of these complexes in different species, which is crucial for their use in diagnostic and therapeutic radiopharmaceuticals (Mathias et al., 1995).
Analytical Applications
Pyruvaldehyde bis(thiosemicarbazone) has been utilized in the development of modified electrodes for the voltammetric determination of metals like lead and copper. This application is important in environmental monitoring and analytical chemistry (Jianying et al., 1999).
Mechanism of Action
Target of Action
Pyruvaldehyde bis(thiosemicarbazone) (PTS) has been found to have a tumor-inhibitory effect, with greater efficacy on tumors carried in male mice and rats than in females . The compound’s primary targets are therefore cancer cells, particularly those in male organisms.
Mode of Action
The mode of action of PTS is complex and multifaceted. It has been shown to interact with proteins in the cell membrane . Furthermore, PTS has been found to inhibit respiratory electron transfer processes via succinate and NADH dehydrogenases .
Biochemical Pathways
PTS affects the respiratory electron transfer processes in cells, leading to inhibition of succinate and NADH dehydrogenases . This disruption of normal cellular respiration can lead to cell death, particularly in cancer cells, which are often more susceptible to changes in their metabolic pathways.
Pharmacokinetics
The excretion, distribution, and retention of PTS have been studied in both tumor-bearing and tumor-free mice and rats of both sexes . The amount of PTS found in the tissues, blood, and tumor was low relative to the total administered dose . This suggests that PTS may have a relatively short half-life in the body, which could impact its bioavailability and efficacy as a therapeutic agent.
Result of Action
The primary result of PTS action is the inhibition of tumor growth. This is achieved through its interaction with cellular proteins and its disruption of normal cellular respiration . In addition, PTS has been found to display antimicrobial activities against the human obligate pathogen Neisseria gonorrhoeae .
Action Environment
The action of PTS can be influenced by environmental factors. For example, the tumor-inhibitory effect of PTS was found to be greater in male mice and rats than in females This suggests that hormonal factors may play a role in the efficacy of PTS
Safety and Hazards
Future Directions
Research regarding metallic anti-lung cancer has advanced considerably, but there remain several challenges. Thiosemicarbazone Schiff base complexes have shown potential as anti-lung cancer drugs, with their anti-cancer activities and the most likely action mechanisms involving the recent families of copper, nickel, platinum, ruthenium, and other complexes .
Biochemical Analysis
Biochemical Properties
Pyruvaldehyde bis(thiosemicarbazone) interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit inhibitory potential against acetylcholinesterase (AChE) and Glutathione-S-transferases (GST) enzymes . The nature of these interactions involves strong binding/docking indices .
Cellular Effects
The effects of Pyruvaldehyde bis(thiosemicarbazone) on cells and cellular processes are profound. It influences cell function by interacting with key enzymes such as AChE and GST . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyruvaldehyde bis(thiosemicarbazone) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to be an effective inhibitor for the AChE enzyme with a Ki value of 0.519 .
Dosage Effects in Animal Models
The effects of Pyruvaldehyde bis(thiosemicarbazone) vary with different dosages in animal models. Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .
Metabolic Pathways
Pyruvaldehyde bis(thiosemicarbazone) is involved in various metabolic pathways. It interacts with enzymes such as AChE and GST, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Pyruvaldehyde bis(thiosemicarbazone) within cells and tissues are complex processes that involve interactions with various transporters or binding proteins .
Subcellular Localization
Future studies may reveal targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
[(E)-[(1E)-1-(carbamothioylhydrazinylidene)propan-2-ylidene]amino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N6S2/c1-3(9-11-5(7)13)2-8-10-4(6)12/h2H,1H3,(H3,6,10,12)(H3,7,11,13)/b8-2+,9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHSEWZEHYXRIB-CPJVMOPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6139-38-4 | |
Record name | Pyruvaldehyde bis(thiosemicarbazone) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006139384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyruvaldehyde bis(thiosemicarbazone) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for Pyruvaldehyde bis(thiosemicarbazone) and how does it impact tumor cells?
A: While the exact mechanism of action for Pyruvaldehyde bis(thiosemicarbazone) (PTS) remains partially unclear, studies suggest it may exert its antitumor effects through interactions with copper ions. [] Research indicates that PTS exhibits enhanced cancerostatic activity when administered alongside copper sulfate, demonstrating a synergistic effect. [] This effect has been observed across various tumor models, suggesting a copper-dependent mechanism for PTS activity. [] Furthermore, the presence of copper ions appears crucial for PTS efficacy in treating specific tumor types. [] Although the precise nature of this interaction is not fully elucidated, it likely involves PTS chelating copper ions and potentially interfering with copper-dependent enzymes crucial for tumor cell survival and proliferation. []
Q2: How does the structure of Pyruvaldehyde bis(thiosemicarbazone) influence its antitumor activity, particularly concerning gender differences observed in preclinical models?
A: Research highlights a significant sex-linked difference in the tumor-inhibitory effects of PTS. [] Studies using rodent models have demonstrated greater antitumor activity in males compared to females. [] This difference is attributed to the influence of sex hormones, specifically testosterone, on PTS activity. [] Castrated male rodents exhibited reduced antitumor activity comparable to females, while testosterone administration restored their responsiveness to PTS. [] The underlying mechanism for this hormonal influence remains to be fully elucidated.
Q3: What insights have been gained from studying the metabolism and excretion of Pyruvaldehyde bis(thiosemicarbazone) in preclinical models?
A: Investigations into the metabolic fate of PTS, using radiolabeled PTS-35S, revealed that the majority of the administered dose is excreted through feces and urine, with relatively low accumulation in tissues, blood, or tumors. [] Interestingly, continuous dietary copper supplementation did not significantly alter the excretion pattern of the labeled sulfur. [] Analysis of the urine revealed that the excreted 35S did not correspond to intact PTS, its copper chelate Cu-PTS, or their direct oxidative breakdown products, suggesting a more complex metabolic pathway. [] These findings highlight the need for further investigation into the metabolic transformation of PTS in vivo to fully understand its pharmacokinetic profile and potential long-term effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.